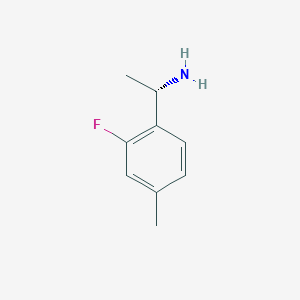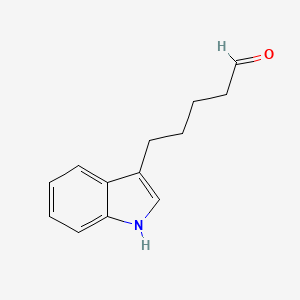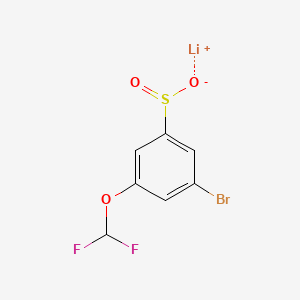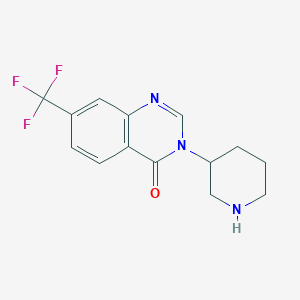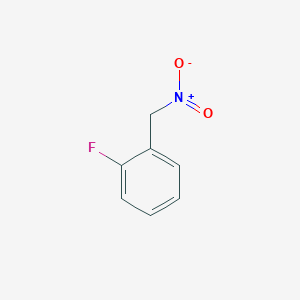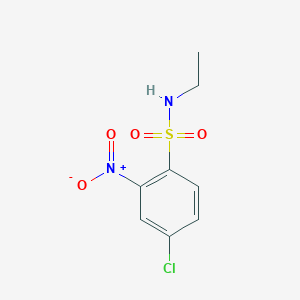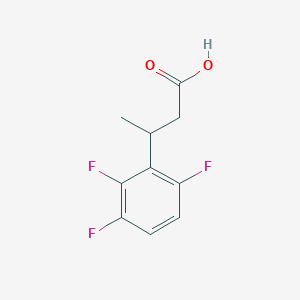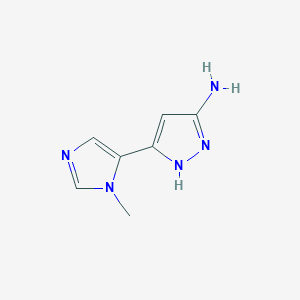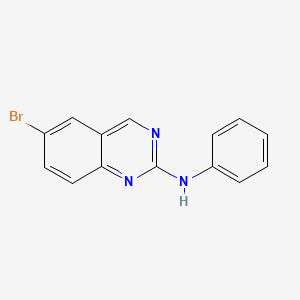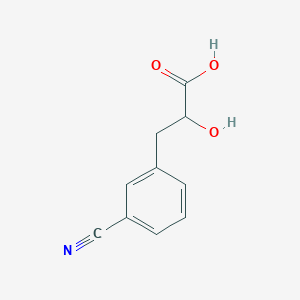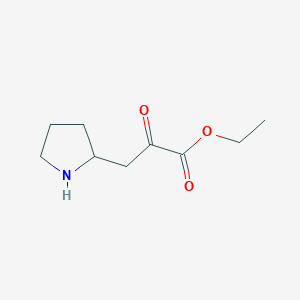![molecular formula C11H21N3O B13615685 N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-(2-aminoethyl)piperidine as a starting material, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research has focused on its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.
2-(Aminomethyl)piperidine: Another piperidine derivative with different biological activities.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the piperidine ring with the cyclopropanecarboxamide moiety makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H21N3O/c12-5-8-14-6-3-10(4-7-14)13-11(15)9-1-2-9/h9-10H,1-8,12H2,(H,13,15) |
Clave InChI |
MCCREUQUSFBEOE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2CCN(CC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



